5-Methyl-3-hexen-2-one
Overview
Description
5-Methyl-3-hexen-2-one is an organic compound with the molecular formula C7H12O . It is used in the synthesis of mercaptoketones and mercaptoalcohols . It has a fatty type odor and an ethereal type flavor .
Synthesis Analysis
5-Methyl-3-hexen-2-one can be synthesized by reacting it with indole in the presence of pyrrolidine and p-TsOH in CH2Cl2 to yield the 3-substituted indole adduct . Another method involves the use of commercial anhydrous potassium carbonate, methallyl chloride, 2,4-pentanedione, and anhydrous ethanol .Molecular Structure Analysis
The molecular structure of 5-Methyl-3-hexen-2-one consists of a hexenone backbone with a methyl group attached to the fifth carbon . The molecular weight is 112.17 Da .Chemical Reactions Analysis
5-Methyl-3-hexen-2-one reacts with indole in the presence of pyrrolidine and p-TsOH in CH2Cl2 to yield the 3-substituted indole adduct .Physical And Chemical Properties Analysis
5-Methyl-3-hexen-2-one is a liquid at room temperature with a refractive index of 1.44 and a density of 0.85 g/mL at 25 °C . It has a linear formula of (CH3)2CHCH=CHCOCH3 .Scientific Research Applications
Organic Synthesis
5-Methyl-3-hexen-2-one is utilized in organic synthesis, particularly in the combinatorial synthesis of mercaptoketones and mercaptoalcohols . These compounds are valuable intermediates in the production of various pharmaceuticals and agrochemicals. The compound’s ability to react with indoles to yield 3-substituted indole adducts is especially noteworthy, as indoles are core structures in many natural products and medicinal agents.
Medicine
In the medical field, 5-Methyl-3-hexen-2-one’s derivatives, such as mercaptoketones, may have potential therapeutic applications. While specific medical applications of 5-Methyl-3-hexen-2-one itself are not widely documented, its role in synthesizing biologically active molecules suggests its indirect significance in drug development and pharmacological research .
Agriculture
The use of 5-Methyl-3-hexen-2-one in agriculture is linked to its role in the synthesis of mercaptoalcohols, which can be explored for developing novel agrochemicals. These compounds could serve as precursors for products like herbicides, pesticides, or plant growth regulators, contributing to crop protection and yield improvement strategies .
Environmental Science
In environmental science, 5-Methyl-3-hexen-2-one may be studied for its physicochemical properties, such as volatility and reactivity, which are relevant to atmospheric chemistry and pollution studies. Understanding its behavior in the environment can help assess its impact and guide the development of safer and more sustainable chemical practices .
Materials Science
The applications of 5-Methyl-3-hexen-2-one in materials science could involve the development of new polymers or coatings. Its chemical structure allows for potential incorporation into larger molecular frameworks, which could result in materials with unique properties like enhanced durability or specialized functionalities .
Food Industry
5-Methyl-3-hexen-2-one is recognized by the Flavor and Extract Manufacturers Association (FEMA) and is used as a flavoring agent due to its fruity aroma. It can contribute to the flavor profile of various food products, enhancing the consumer experience with its distinct taste characteristics .
Cosmetics
In the cosmetics industry, 5-Methyl-3-hexen-2-one can be used as a fragrance ingredient. Its fruity scent profile makes it suitable for perfumes, lotions, and other personal care products, adding a pleasant and appealing note to the olfactory palette .
Safety and Hazards
5-Methyl-3-hexen-2-one is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. It is also toxic if inhaled . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
Mechanism of Action
Mode of Action
It has been reported that 5-Methyl-3-hexen-2-one reacts with indole in the presence of pyrrolidine and p-TsOH in CH2Cl2 to yield the 3-substituted indole adduct . This suggests that it may interact with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
Its reaction with indole suggests that it may be involved in the indole metabolic pathway .
properties
IUPAC Name |
(E)-5-methylhex-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4-6H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMKNYVCXUEFJE-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063726, DTXSID601310541 | |
Record name | 3-Hexen-2-one, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3E)-5-Methyl-3-hexen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], clear colourless liquid; pungent metalic odour | |
Record name | 5-Methyl-3-hexen-2-one | |
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URL | https://haz-map.com/Agents/11552 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 5-Methyl-3-hexen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, Miscible at room temperature (in ethanol) | |
Record name | 5-Methyl-3-hexen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.838-0.843 | |
Record name | 5-Methyl-3-hexen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
5-Methyl-3-hexen-2-one | |
CAS RN |
1821-29-0, 5166-53-0 | |
Record name | (3E)-5-Methyl-3-hexen-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1821-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Methyl-3-hexen-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexen-2-one, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005166530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexen-2-one, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hexen-2-one, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3E)-5-Methyl-3-hexen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylhex-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-3-HEXEN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L0NZD2EIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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